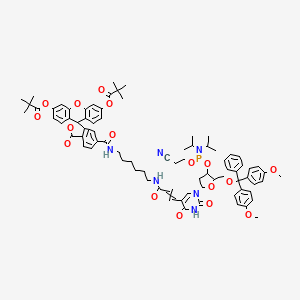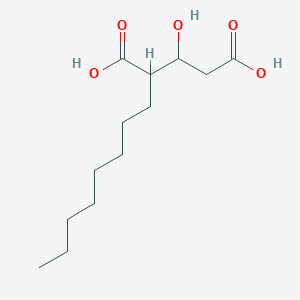
3-Hydroxy-2-octylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-octylpentanedioic acid is an organic compound with the molecular formula C13H24O5. It is a carbonyl compound and is known for its presence in various biological systems .
Preparation Methods
The preparation of 3-Hydroxy-2-octylpentanedioic acid involves synthetic routes that typically include the use of organic solvents and catalysts. One common method involves the reaction of octyl derivatives with pentanedioic acid under controlled conditions . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Hydroxy-2-octylpentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy-2-octylpentanedioic acid has several scientific research applications. It is used in studies related to metabolic pathways and enzyme functions . In biology, it is studied for its role in cellular processes and its potential as a biomarker for certain diseases . In medicine, it is explored for its therapeutic potential in treating metabolic disorders . Additionally, the compound is used in industrial research for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-octylpentanedioic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of intermediate compounds that play a role in various biochemical processes . The molecular targets and pathways involved include those related to energy metabolism and cellular signaling .
Comparison with Similar Compounds
3-Hydroxy-2-octylpentanedioic acid can be compared with other similar compounds such as 3-Hydroxy-2-methylpentanedioic acid and 3-Hydroxy-2-ethylpentanedioic acid . These compounds share similar structural features but differ in their side chains, which can affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific side chain, which influences its interactions with enzymes and its role in metabolic pathways .
Properties
Molecular Formula |
C13H24O5 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-hydroxy-2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-8-10(13(17)18)11(14)9-12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ROYIOVVKJBERGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)
![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
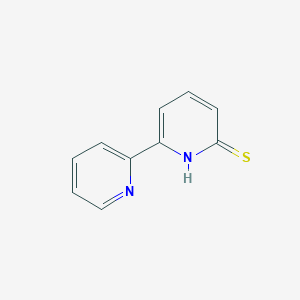
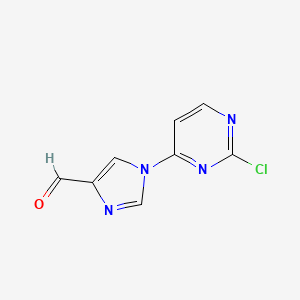
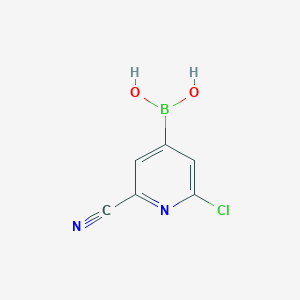
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
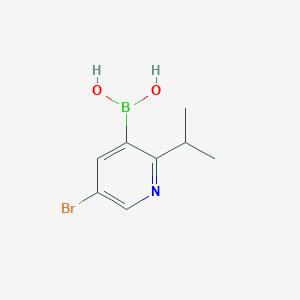
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
